molecular formula C24H21ClN2O2 B3690353 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 313273-04-0

2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3690353
CAS No.: 313273-04-0
M. Wt: 404.9 g/mol
InChI Key: CCVYYARDAZOYCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coordination: The compound can form coordination complexes with metals like lanthanides, which exhibit unique photoluminescent properties.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound, particularly in its role as a ligand, involves the coordination of its oxygen and nitrogen atoms to metal centers. This coordination facilitates energy transfer processes, such as the “antenna” mechanism in photoluminescent complexes, where the ligand absorbs energy and transfers it to the metal ion, resulting in luminescence .

Comparison with Similar Compounds

Similar compounds include other pyrazole-based ligands and cyclohexanedione derivatives. For example:

These comparisons highlight the unique properties of 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione, particularly its potential for forming highly luminescent coordination complexes.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O2C_{17}H_{18}ClN_3O_2, with a molecular weight of approximately 329.79 g/mol. The structure features a pyrazole ring substituted with a 4-chlorophenyl group and a cyclohexanedione moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC17H18ClN3O2
Molecular Weight329.79 g/mol
IUPAC NameThis compound
Boiling PointNot specified
DensityNot specified

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial activity against various strains of bacteria. In vitro assays indicated that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Antioxidant Activity

Research indicates that pyrazole derivatives possess antioxidant properties. The ability to scavenge free radicals has been attributed to the presence of the pyrazole ring, which stabilizes radical species. This activity is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are involved in critical physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Antibacterial Efficacy : A study conducted by Umesha et al. demonstrated that pyrazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The synthesized compounds showed IC50 values significantly lower than those of conventional antibiotics, indicating their potential as effective antibacterial agents .
  • Antioxidant Potential : In another research effort, compounds containing the pyrazole structure were tested for their ability to reduce oxidative stress markers in cellular models. The results showed a marked decrease in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage .
  • Enzyme Inhibition Studies : A recent investigation focused on the enzyme inhibitory properties of similar compounds revealed that they could effectively inhibit AChE activity with IC50 values ranging from 0.63 µM to 2.14 µM, showcasing their potential in treating neurodegenerative disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress.
  • Enzyme Interaction : The presence of specific functional groups in the compound facilitates binding to active sites on enzymes such as AChE and urease, inhibiting their activity.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-24(2)13-21(28)20(22(29)14-24)12-17-15-27(19-6-4-3-5-7-19)26-23(17)16-8-10-18(25)11-9-16/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVYYARDAZOYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361878
Record name 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313273-04-0
Record name 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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